3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid
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Overview
Description
3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.
Introduction of the Propanoic Acid Side Chain: This step might involve the alkylation of the isoindole core with a suitable halide, followed by oxidation to introduce the carboxylic acid group.
Attachment of the 4-methylsulfanylphenyl Group: This could be done via a cross-coupling reaction such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the carbonyl group in the isoindole ring, potentially forming alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts for Coupling Reactions: Palladium-based catalysts for Suzuki or Heck reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism by which 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid: Lacks the sulfanyl group, which might affect its reactivity and applications.
3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-pyrrole-2-yl)propanoic Acid: Similar structure but with a pyrrole ring instead of an isoindole, which could influence its chemical properties.
Uniqueness
The presence of both the sulfanyl group and the isoindole ring in 3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic Acid makes it unique
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-23-14-8-6-12(7-9-14)16(10-17(20)21)19-11-13-4-2-3-5-15(13)18(19)22/h2-9,16H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHNIKZOCMFRHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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